molecular formula C15H18ClN3O2 B009713 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride CAS No. 108894-41-3

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

Cat. No.: B009713
CAS No.: 108894-41-3
M. Wt: 307.77 g/mol
InChI Key: MDCYBLVSLOPFAZ-UHFFFAOYSA-N
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Preparation Methods

The preparation of famiraprinium chloride involves several synthetic routes. One common method includes the reaction of an appropriate amine with a chlorinated precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often employ large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Famiraprinium chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

Famiraprinium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of famiraprinium chloride involves its interaction with the GABA receptor site. As a competitive antagonist, it binds to the receptor and inhibits the action of GABA, a major inhibitory neurotransmitter in the central nervous system. This inhibition can lead to various physiological effects, including altered neuronal excitability and modulation of neurotransmission pathways .

Comparison with Similar Compounds

Famiraprinium chloride can be compared with other GABA receptor antagonists, such as bicuculline and picrotoxin. While all these compounds inhibit GABA receptor activity, famiraprinium chloride is unique in its specific binding affinity and molecular structure. Other similar compounds include:

Famiraprinium chloride’s unique structure and binding properties make it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

108894-41-3

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H

InChI Key

MDCYBLVSLOPFAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl

Synonyms

2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride
SR 95103
SR-95103

Origin of Product

United States

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